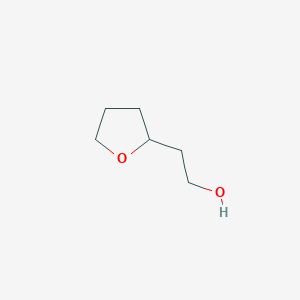

2-(Tetrahydrofuran-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its stability under standard conditions and its versatility in chemical synthesis and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Tetrahydrofuran-2-yl)ethanol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-(Tetrahydrofuran-2-yl)acetaldehyde using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(Tetrahydrofuran-2-yl)acetaldehyde.

Reduction: It can be reduced to form 2-(Tetrahydrofuran-2-yl)methanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Oxidation: 2-(Tetrahydrofuran-2-yl)acetaldehyde.

Reduction: 2-(Tetrahydrofuran-2-yl)methanol.

Substitution: Various alkyl and acyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)ethanol serves various roles in scientific research:

- Chemistry It acts as a solvent and intermediate in organic synthesis.

- Biology It is used in synthesizing biologically active compounds.

- Medicine It plays a role in the development of pharmaceutical intermediates.

Industrial Applications

This compound is also valuable in industrial settings:

- It is utilized in the production of polymers, dyes, and surfactants.

- This compound is often used in epoxy resin formulations, both in the epoxy component and as an amine hardener, as well as in other general resin applications .

Chemical Reactions

This compound is involved in several types of chemical reactions:

- Oxidation It can be oxidized to form 2-(Tetrahydrofuran-2-yl)acetaldehyde. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide. The major product of this oxidation is 2-(Tetrahydrofuran-2-yl)acetaldehyde.

- Reduction It can be reduced to form 2-(Tetrahydrofuran-2-yl)methanol. Common reducing agents include lithium aluminum hydride and sodium borohydride. The major product is 2-(Tetrahydrofuran-2-yl)methanol.

- Substitution It can undergo nucleophilic substitution reactions to form various derivatives using reagents like alkyl halides and acyl chlorides.

Use as a Protecting Group

This compound can be used for the protection of alcohols . It can form 2-O-tetrahydrofuranyl ethers of primary, secondary, tertiary, allylic, and benzylic alcohols under mild conditions . The reaction is catalyzed by Cp2TiCl in the presence of an alkyl halide and tetrahydrofuran .

Mecanismo De Acción

The mechanism of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its hydroxyl group allows it to form hydrogen bonds, which can influence its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrofurfuryl alcohol: Similar in structure but lacks the ethyl group.

2-(Tetrahydrofuran-2-yl)methanol: Similar but with a methanol group instead of an ethanol group.

2-(Tetrahydrofuran-2-yl)acetaldehyde: Similar but with an aldehyde group instead of an alcohol group.

Uniqueness

2-(Tetrahydrofuran-2-yl)ethanol is unique due to its combination of a tetrahydrofuran ring and an ethanol group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Actividad Biológica

2-(Tetrahydrofuran-2-yl)ethanol, also known as (R)-2-(tetrahydrofuran-2-yl)ethanol, is an organic compound characterized by a tetrahydrofuran ring linked to an ethanol moiety. This compound exhibits significant biological activities that have garnered research interest for potential therapeutic applications, particularly in oncology and drug design.

- Molecular Formula : C6H12O2

- Structural Features : The presence of a tetrahydrofuran ring contributes to its unique reactivity and biological interactions. The compound is optically active due to its chiral center.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Cytotoxic Effects : Studies have shown that this compound can exert cytotoxic effects against various cancer cell lines. For instance, it has demonstrated selective toxicity towards certain tumor cells, suggesting its potential as an anti-cancer agent .

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing metabolic pathways critical for therapeutic efficacy. Such interactions are essential for understanding its safety and effectiveness in medicinal applications .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful against various pathogens .

Cytotoxicity Studies

A study conducted on the cytotoxic effects of this compound involved testing against multiple cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 25 | Significant reduction in viability |

| HT-29 (Colon) | 30 | Moderate cytotoxicity |

| A549 (Lung) | 40 | Low cytotoxicity |

The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic changes.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Hydrogenation of tetrahydrofuran derivatives.

- Reaction with appropriate alcohols under acidic conditions.

Additionally, derivatives of this compound have been synthesized to enhance biological activity. For instance, modifications to the hydroxyl group or the tetrahydrofuran ring may improve solubility or receptor affinity.

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety assessments are critical. Toxicological studies indicate that the compound is harmful if swallowed and can cause skin irritation . Further research into its pharmacokinetics and long-term effects is necessary to establish safe usage parameters.

Propiedades

IUPAC Name |

2-(oxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJYRVEBULFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.